![molecular formula C21H19ClN4O3S B2421659 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 606960-02-5](/img/structure/B2421659.png)
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters has been extensively studied, protodeboronation remains less explored.
Application: The compound can be utilized in catalytic protodeboronation reactions. Specifically, it enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation involves the addition of a methyl group to the less substituted carbon of an alkene, contrary to the typical Markovnikov addition. The resulting product has potential applications in drug discovery and fine chemical synthesis .
Pyrido[1,2-a]pyrazine Derivatives
Background: The compound’s structure contains a pyrido[1,2-a]pyrazine moiety, which is of interest due to its diverse biological activities.
Application: By employing 4-OEt-substituted triazoles, researchers can synthesize pyrido[1,2-a]pyrazine derivatives. These compounds exhibit moderate yields and may find applications in medicinal chemistry, such as developing novel pharmaceutical agents .
1,4-Thiazine Derivatives
Background: The presence of a 1,4-thiazine ring system in the compound suggests potential applications in materials science and drug design.
Application: When 4-NPhth-substituted triazoles are used, the compound can yield 1,4-thiazine derivatives. These derivatives may have properties relevant to materials engineering or serve as scaffolds for drug development .
Sulfonamide-Protected Bicyclic Guanidines
Background: The compound’s guanidine functionality, protected by a sulfonamide group, offers interesting prospects.
Application: Researchers can explore the synthesis of sulfonamide-protected bicyclic guanidines using this compound. These guanidines may find applications in catalysis, coordination chemistry, or as building blocks for more complex molecules .
Total Synthesis of Natural Products
Background: Natural products often inspire drug discovery efforts. The compound’s unique structure may facilitate the synthesis of bioactive molecules.
Application: The protodeboronation reaction, combined with other synthetic steps, can contribute to the total synthesis of natural products. For instance, it has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have intriguing biological activities .
Medicinal Chemistry and Drug Development
Background: Given the compound’s diverse structural features, it may serve as a starting point for designing novel therapeutic agents.
Application: Researchers can explore modifications and derivatizations of this compound to create analogs with improved pharmacological properties. Its unique scaffold could be harnessed for drug discovery in areas such as cancer, inflammation, or infectious diseases.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-3-10-25-19(23)17(30(28,29)15-7-5-14(22)6-8-15)11-16-20(25)24-18-9-4-13(2)12-26(18)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYSLZHYYXVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


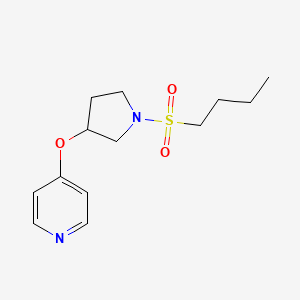
![(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2421579.png)
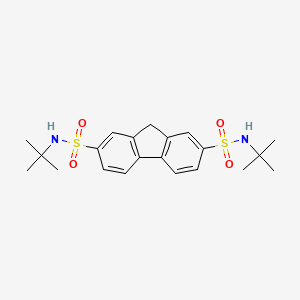
![N-(2-cyanophenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2421584.png)
![N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2421585.png)
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride](/img/structure/B2421586.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421587.png)
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine](/img/structure/B2421589.png)
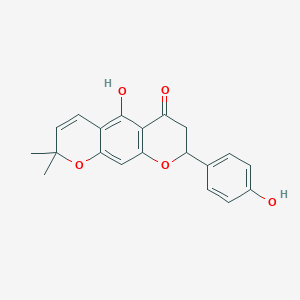
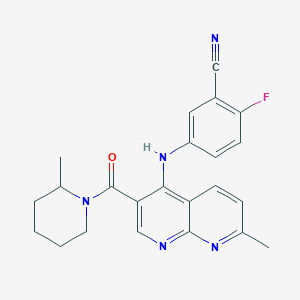
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2421592.png)
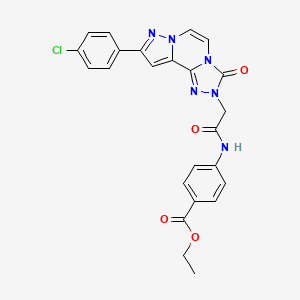
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)